2,5,6-Trimethylbenzimidazole

Description

Chemical Identity and Properties

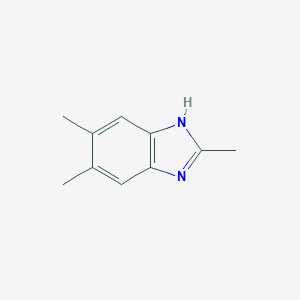

2,5,6-Trimethylbenzimidazole (CAS: 3363-56-2) is a trisubstituted benzimidazole derivative with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol. It is characterized by methyl groups at the 2nd, 5th, and 6th positions of the benzimidazole core. The compound has a melting point of 239–240 °C and is synthesized via multistep nucleophilic substitution, acylation, and cyclization reactions starting from 2,4-dinitro-5-fluoroaniline .

Biological Relevance

This compound is part of a class of trisubstituted benzimidazoles investigated for their antimycobacterial activity, particularly against Mycobacterium tuberculosis (Mtb) H37Rv. It targets FtsZ, a bacterial cell division protein, by stabilizing FtsZ polymers and inhibiting their depolymerization, leading to filamentation of bacterial cells and eventual death .

Propriétés

IUPAC Name |

2,5,6-trimethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNRMRFWCAJQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187313 | |

| Record name | 2,5,6-Trimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3363-56-2 | |

| Record name | 2,5,6-Trimethylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3363-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,6-Trimethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003363562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3363-56-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,6-Trimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,6-trimethylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5,6-TRIMETHYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOI3YUF0P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5,6-Trimethylbenzimidazole can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of automated reactors and controlled environments to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5,6-Trimethylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Scientific Research Applications

The compound has been studied for its diverse applications:

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of 2,5,6-trimethylbenzimidazole exhibit significant antimicrobial properties against various pathogens. For instance, some studies have shown that modifications of the benzimidazole structure can enhance its efficacy against gram-positive bacteria by inhibiting biofilm formation .

- Antitumor Activity : Several studies have demonstrated the compound's potential in cancer therapy. For example, derivatives have been synthesized that show promising inhibitory effects on breast cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

2. Biological Activity

- Neuroprotective Effects : The compound has been investigated for its ability to inhibit acetylcholinesterase, suggesting potential benefits in treating neurodegenerative diseases like Alzheimer's disease .

- Antitubercular Properties : Recent studies have evaluated the antitubercular activity of benzimidazole derivatives against Mycobacterium tuberculosis, indicating their potential as new therapeutic agents .

Table 1: Summary of Antimicrobial Activity Studies

| Study Reference | Pathogen Tested | Inhibition (%) | Mechanism of Action |

|---|---|---|---|

| Study A | Staphylococcus aureus | 80% | Biofilm inhibition |

| Study B | Escherichia coli | 75% | Disruption of nucleic acid synthesis |

| Study C | Pseudomonas aeruginosa | 70% | Protein synthesis inhibition |

Table 2: Antitumor Activity Overview

| Study Reference | Cell Line Tested | Inhibition (%) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 70% | Induction of apoptosis |

| Ovarian Cancer | OVCAR-3 | 65% | Cell cycle arrest |

| Lung Cancer | A549 | 60% | DNA damage response |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. Results indicated that the compound significantly inhibited the growth of both gram-positive and gram-negative bacteria. The study concluded that it could serve as a lead compound for developing new antibacterial agents.

Case Study 2: Antitumor Efficacy

In another study focusing on breast cancer cells, derivatives of this compound were found to induce apoptosis through the activation of caspase pathways. The research highlighted specific molecular modifications linked to enhanced anticancer activity .

Mécanisme D'action

The mechanism of action of 2,5,6-Trimethylbenzimidazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparaison Avec Des Composés Similaires

Structural Analogues: Substituent Position and Activity

Trisubstituted benzimidazoles vary in substituent positions (e.g., 2,5,6- vs. 2,5,7-trisubstituted) and functional groups, which critically influence their biological activity.

Key Observations :

- Positional Sensitivity: The 6-position substituent in this compound is critical for antitubercular activity. Replacing the methyl group with bulkier substituents (e.g., benzylthio) reduces potency, while dimethylamino groups enhance activity (MIC = 0.06 µg/mL) .

- Electronic vs. Steric Effects: Electron-donating groups (e.g., methyl, dimethylamino) at the 6-position improve FtsZ binding, whereas electron-withdrawing groups (e.g., Cl in TCRB) shift activity to antiviral applications .

- 2,5,6- vs. 2,5,7-Isomers : 2,5,6-Substitution patterns show superior anti-TB activity compared to 2,5,7-analogues, likely due to better alignment with FtsZ’s hydrophobic cleft .

Functional Group Variations

- Ether/Thioether at 6-Position: Butylthio and benzylthio groups at the 6-position exhibit moderate Mtb inhibition (22–79% at 5 µg/mL), but are less potent than dimethylamino derivatives .

- Amides vs. Carbamates : Amide groups at the 5-position (e.g., cyclohexanecarbonyl) are preferred for activity, while carbamates or sulfonamides show reduced efficacy .

Pharmacophore Comparison

- Benzimidazole Core : The planar benzimidazole scaffold mimics pyridopyrazine and pteridine pharmacophores in FtsZ inhibitors, enabling π-π stacking and hydrogen bonding with the target .

- Methyl vs. Halogen Substituents : Methyl groups enhance lipid solubility and membrane penetration, whereas halogenated derivatives (e.g., TCRB) exhibit divergent antiviral activity due to altered electronic profiles .

Activité Biologique

2,5,6-Trimethylbenzimidazole (TMB) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of TMB, focusing on its roles in microbial metabolism, its effects on various biological systems, and its potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by a fused benzene and imidazole ring structure with three methyl groups at the 2, 5, and 6 positions. This structural configuration contributes to its biochemical properties and interactions with various biological systems.

1. Role in Cobalamin Biosynthesis

TMB serves as a precursor in the biosynthesis of cobalamin (vitamin B12). It is incorporated into the lower ligand of cobalamin, playing a crucial role in the formation of this essential cofactor. The biosynthesis pathway involves several enzymatic steps where TMB is activated and subsequently incorporated into adenosylcobalamin (AdoCbl) .

Table 1: Enzymatic Pathways Involving TMB

| Enzyme | Reaction Description | Reference |

|---|---|---|

| CobT | Catalyzes the synthesis of alpha-ribazole-5'-phosphate from NAMN and TMB | |

| CobU | Converts AdoCbi-P to AdoCbi-GDP | |

| CobC | Dephosphorylates AdoCbl-5'P to yield AdoCbl |

2. Microbial Metabolism

TMB has been shown to influence microbial growth and metabolism significantly. In studies involving Salmonella enterica, it was observed that TMB can inhibit bacterial growth by interfering with flavin metabolism due to its structural similarity to flavins . The inhibition occurs at concentrations as low as 3 mM, affecting the metabolic pathways critical for bacterial survival.

Case Study: Inhibition of Salmonella enterica

- Objective : To determine the inhibitory effects of TMB on S. enterica.

- Method : Growth assays were performed in media supplemented with varying concentrations of TMB.

- Findings : Growth inhibition was concentration-dependent, with complete arrest at 3 mM TMB. The study suggested that TMB competes with flavins for enzyme binding sites, reducing metabolic efficiency .

3. Effects on Ruminant Nutrition

Recent research has indicated that supplementation with TMB can enhance vitamin B12 synthesis in ruminants. In a study involving sheep, supplementation with 5,6-dimethylbenzimidazole (DMB), a related compound, alongside cobalt resulted in increased ruminal vitamin B12 levels and improved microbial protein synthesis .

Table 2: Effects of TMB Supplementation on Ruminant Parameters

| Parameter | Control Group | Trial Group (T75) | Significance (p-value) |

|---|---|---|---|

| Vitamin B12 (μg/L) | 25 | 45 | <0.05 |

| Rumen pH | 6.0 | 6.5 | <0.05 |

| Ammonia-N (mg/dL) | 10 | 15 | <0.05 |

| Microbial Protein Content (%) | 20 | 30 | <0.05 |

Pharmacological Applications

TMB's role as a cofactor in enzymatic reactions positions it as a potential candidate for pharmacological applications. Its ability to enhance vitamin B12 synthesis suggests possible uses in treating deficiencies in livestock and potentially in human nutrition.

Q & A

Q. What synthetic methodologies are effective for preparing 2,5,6-trisubstituted benzimidazoles with ether/thioether groups?

The synthesis involves nucleophilic aromatic substitution and sequential acylation/reduction steps. Starting with 2,4-dinitro-5-fluoroaniline, alkyl/aryl alcohols or thiols are introduced at the 6-position via KOH/K₂CO₃-mediated substitution (91–100% yields). Subsequent acylation with cyclohexanecarbonyl chloride (82–89% yields) and reduction with SnCl₂·2H₂O (56–69% yields) yields the benzimidazole core. A combinatorial library is generated by reacting 5-aminobenzimidazoles with 47 acyl chlorides, isocyanates, or sulfonyl chlorides in a 96-well plate format, followed by scavenging unreacted reagents .

Q. How are preliminary antitubercular activities of 2,5,6-trimethylbenzimidazole derivatives assessed?

The Microplate Alamar Blue Assay (MABA) is used for high-throughput screening against Mtb H37Rv. Compounds are tested at 5 µg/mL and 1 µg/mL concentrations, with growth inhibition percentages calculated. For example, 108 of 376 compounds showed 22–79% inhibition at 5 µg/mL, while 22 compounds exhibited 28–65% inhibition at 1 µg/mL. Active hits are resynthesized for precise MIC determination, though discrepancies between screening and MIC results can arise due to compound purity or assay variability .

Advanced Research Questions

Q. How do structural modifications at the 5- and 6-positions influence antimycobacterial potency and target engagement?

SAR studies reveal:

- 6-position : Butylthio and benzylthio groups enhance activity, while phenoxy or 4-fluorophenoxy groups are less effective. Sulfide linkages outperform ethers in promoting FtsZ inhibition .

- 5-position : Amides and carbamates (e.g., tert-butoxycarbonylamino) are critical for potency. Urea/thiourea groups reduce activity .

- Optimized leads : Compound 5a (MIC = 0.63 µg/mL) combines a 6-butylthio group with a 5-carbamate. Advanced derivatives with 6-dimethylamino groups (e.g., 5f , MIC = 0.06 µg/mL) show enhanced FtsZ binding .

Q. What experimental approaches validate FtsZ as the molecular target of 2,5,6-trimethylbenzimidazoles?

- Light scattering assays : Monitor FtsZ polymerization kinetics. Active compounds reduce polymer mass .

- TEM imaging : Compound 5a disrupts FtsZ polymer length and density at 40–80 µM, confirming polymerization inhibition .

- Fluorescence anisotropy : Measures direct binding (e.g., 5a has a Kd of 0.72 µM with Mtb-FtsZ) .

Q. How should researchers address discrepancies between high-throughput screening (HTS) data and MIC values?

Inconsistencies arise from:

- Compound purity : Impurities in HTS libraries may yield false positives. Repurification and NMR/LCMS validation are essential .

- Assay variability : MABA’s colorimetric readout can be influenced by non-specific interactions. Confirmatory assays like broth microdilution improve reliability .

- Dose-response validation : Prioritize compounds with dose-dependent inhibition curves to exclude artifacts .

Methodological Considerations

Q. What strategies mitigate cytotoxicity in this compound derivatives?

Cytotoxicity profiling (e.g., MTT assays on Vero cells) identifies non-specific toxicity. For example, 5a has an IC₅₀ of 26–75 µM, suggesting moderate selectivity. Structural optimization, such as reducing lipophilicity or introducing polar groups, improves therapeutic indices .

Q. How can combinatorial chemistry accelerate the discovery of FtsZ inhibitors?

Parallel synthesis in 96-well plates enables rapid diversification of the 5-position. Using aminomethylated polystyrene resin to scavenge excess reagents streamlines purification. This approach generated 376 analogs in one study, with 10 showing MICs ≤12.5 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.